molecular formula C23H26INO3 B11704656 Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11704656
M. Wt: 491.4 g/mol
InChI Key: PFIDWIAUTLSSHF-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a cyclohexyl group, an iodophenyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with an appropriate aldehyde and an amine, followed by cyclization and subsequent iodination. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of iodophenyl-substituted compounds.

Scientific Research Applications

Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclohexyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclohexyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of Cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its iodophenyl group, which imparts distinct chemical properties compared to its brominated, chlorinated, or fluorinated analogs. The presence of iodine can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C23H26INO3

Molecular Weight

491.4 g/mol

IUPAC Name

cyclohexyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H26INO3/c1-14-20(23(27)28-15-8-3-2-4-9-15)21(16-10-5-6-11-17(16)24)22-18(25-14)12-7-13-19(22)26/h5-6,10-11,15,21,25H,2-4,7-9,12-13H2,1H3

InChI Key

PFIDWIAUTLSSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3I)C(=O)OC4CCCCC4

Origin of Product

United States

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